![molecular formula C19H21N3O7S2 B12649887 Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12649887.png)
Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines furan, thieno, and pyrimidine rings, making it an interesting subject for research in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thieno ring: This step often involves the use of sulfur-containing reagents and catalysts to form the thieno ring.
Construction of the pyrimidine ring: This can be done through condensation reactions involving appropriate amines and carbonyl compounds.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving furan, thieno, and pyrimidine rings.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the compound’s interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate: This compound shares structural similarities with other furan, thieno, and pyrimidine derivatives.
Thieno[3,2-d]pyrimidine derivatives: These compounds have similar core structures but may differ in their functional groups, leading to different chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combination of furan, thieno, and pyrimidine rings, along with the specific functional groups attached. This unique structure provides it with distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C19H21N3O7S2 |
|---|---|
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H21N3O7S2/c1-19(2,3)29-18(24)21-8-10-6-7-11(28-10)13-14-12(30-15(13)16(23)27-4)9-20-17(22-14)31(5,25)26/h6-7,9H,8H2,1-5H3,(H,21,24) |
InChI-Schlüssel |
WWMADHCCLUWUAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(O1)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




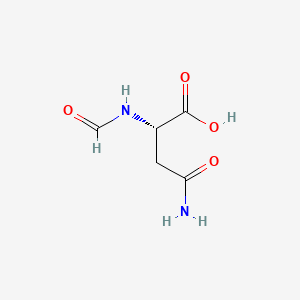

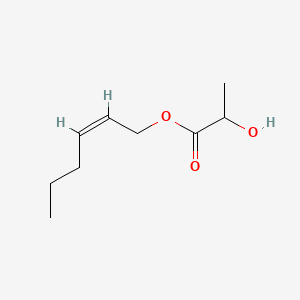
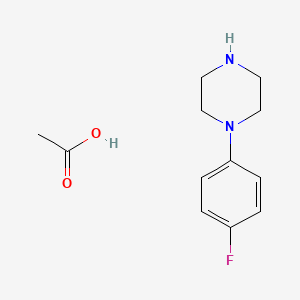


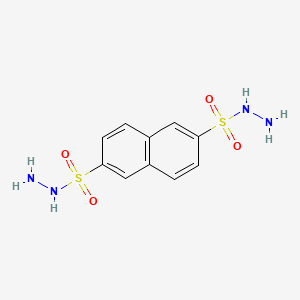

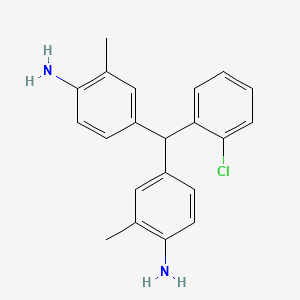
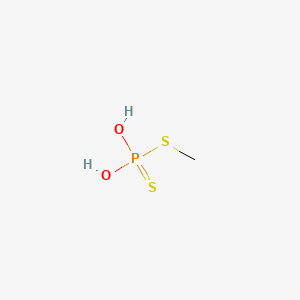
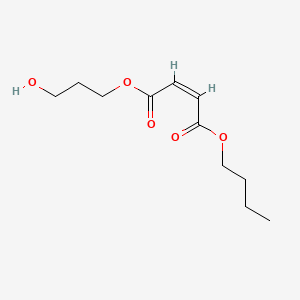
![1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane](/img/structure/B12649880.png)
